N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-1-methyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution . The reaction can also proceed with aromatic or aliphatic aldehydes or cyanogen bromide in acetonitrile solution . For N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE, the specific synthetic route would involve the appropriate benzimidazole precursor and the necessary reagents to introduce the pyrrolidinecarboxamide moiety.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their pharmacological effects . The compound may bind to DNA or proteins, interfering with their function and leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Thiabendazole: An anthelmintic benzimidazole derivative.
Mebendazole: Another anthelmintic benzimidazole with a broader spectrum of activity.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYLBUTYL]-1-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzimidazole derivatives . Its combination of a benzimidazole core with a pyrrolidinecarboxamide moiety may enhance its biological activity and specificity .
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H24N4O2/c1-11(2)8-15(17-19-13-6-4-5-7-14(13)20-17)21-18(24)12-9-16(23)22(3)10-12/h4-7,11-12,15H,8-10H2,1-3H3,(H,19,20)(H,21,24) |
InChI Key |
OEJBIEVTVSPXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C3CC(=O)N(C3)C |
Origin of Product |
United States |
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